1-[(6-Chloro-3-pyridinyl)methyl]-4-phenylpiperazine
CAS No.: 860787-10-6
Cat. No.: VC3835894
Molecular Formula: C16H18ClN3
Molecular Weight: 287.79 g/mol
* For research use only. Not for human or veterinary use.
![1-[(6-Chloro-3-pyridinyl)methyl]-4-phenylpiperazine - 860787-10-6](/images/structure/VC3835894.png)
Specification
CAS No. | 860787-10-6 |
---|---|
Molecular Formula | C16H18ClN3 |
Molecular Weight | 287.79 g/mol |
IUPAC Name | 1-[(6-chloropyridin-3-yl)methyl]-4-phenylpiperazine |
Standard InChI | InChI=1S/C16H18ClN3/c17-16-7-6-14(12-18-16)13-19-8-10-20(11-9-19)15-4-2-1-3-5-15/h1-7,12H,8-11,13H2 |
Standard InChI Key | PTUJECVYMIOYMK-UHFFFAOYSA-N |
SMILES | C1CN(CCN1CC2=CN=C(C=C2)Cl)C3=CC=CC=C3 |
Canonical SMILES | C1CN(CCN1CC2=CN=C(C=C2)Cl)C3=CC=CC=C3 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure comprises a piperazine ring (a six-membered diamine heterocycle) substituted at the 1-position with a (6-chloro-3-pyridinyl)methyl group and at the 4-position with a phenyl ring . The chlorine atom at the 6-position of the pyridine ring introduces electronic asymmetry, influencing its reactivity and interaction with biological targets.
Physicochemical Characteristics
Key properties derived from experimental and computational studies include:
The absence of empirical data for density, boiling point, and melting point underscores the need for further experimental characterization . Computational models suggest moderate hydrophobicity, aligning with its aromatic substituents.
Synthesis and Manufacturing
Synthetic Routes
While detailed protocols are proprietary, inferred pathways involve:
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N-Alkylation of Piperazine: Reacting 4-phenylpiperazine with 6-chloro-3-(chloromethyl)pyridine in the presence of a base (e.g., KCO) to facilitate nucleophilic substitution .
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Purification: Chromatographic techniques (e.g., silica gel column) yield >95% purity, as indicated by supplier specifications .
Industrial Production
Suppliers such as Wuhan Chemwish Technology Co., Ltd. and Matrix Scientific offer the compound in research quantities (500 mg to 1 g), priced between $181–$239.4 per gram . Scaling production requires optimizing reaction conditions to minimize byproducts from competing alkylation sites on the piperazine ring.
Comparative Analysis with Structural Analogs
The unique integration of a chloropyridinylmethyl group and phenylpiperazine in 1-[(6-chloro-3-pyridinyl)methyl]-4-phenylpiperazine may offer dual modulation of neurotransmitter systems, distinguishing it from simpler analogs .
Future Research Directions
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Pharmacokinetic Studies: Oral bioavailability and metabolic pathways.
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Target Identification: High-throughput screening against receptor libraries.
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Ecotoxicology: Impact on non-target species in agrochemical applications.
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